Cas no 1001330-07-9 (3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline)

3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline is a conjugated organic compound featuring a phenanthroline core functionalized with electron-rich dihydrothienodioxin substituents. This structure imparts favorable electronic properties, including strong π-conjugation and tunable redox behavior, making it suitable for applications in optoelectronic materials and coordination chemistry. The extended aromatic system enhances charge transport capabilities, while the heteroatom-rich framework allows for selective metal binding. Its stability under ambient conditions and solubility in common organic solvents further facilitate its integration into thin-film devices or catalytic systems. This compound is particularly relevant in the development of organic semiconductors, luminescent materials, and transition metal complexes for sensing or catalytic applications.
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline structure
1001330-07-9 structure
Product name:3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
CAS No:1001330-07-9
MF:C24H16N2O4S2
MW:460.52484
CID:1090137
PubChem ID:71721474

3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline Chemical and Physical Properties

Names and Identifiers

    • 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
    • 3,8-Bis(3,4-(ethylenedioxy)thien-2-yl)-1,10-phenanthroline
    • DTXSID60857032
    • 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10- phenanthroline
    • 1001330-07-9
    • 3,8-BIS({2H,3H-THIENO[3,4-B][1,4]DIOXIN-5-YL})-1,10-PHENANTHROLINE
    • CS-0110901
    • Inchi: InChI=1S/C24H16N2O4S2/c1-2-14-8-16(24-22-18(12-32-24)28-4-6-30-22)10-26-20(14)19-13(1)7-15(9-25-19)23-21-17(11-31-23)27-3-5-29-21/h1-2,7-12H,3-6H2
    • InChI Key: NNNJFZNRZQYNOQ-UHFFFAOYSA-N
    • SMILES: C1=CC2=CC(=CN=C2C3=NC=C(C=C13)C4=C5C(=CS4)OCCO5)C6=C7C(=CS6)OCCO7

Computed Properties

  • Exact Mass: 460.05500
  • Monoisotopic Mass: 460.05514934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 2
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • PSA: 119.18000
  • LogP: 5.78240

3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181541-1g
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
1001330-07-9 95+%
1g
¥3999 2023-04-17
Chemenu
CM277609-1g
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
1001330-07-9 95%
1g
$728 2023-01-20
Alichem
A019145402-1g
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
1001330-07-9 95%
1g
$721.14 2023-09-04
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
OM315634-1g
3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline
1001330-07-9 95%
1g
¥2000 2023-11-08

3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline Production Method

Additional information on 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline

Research Briefing on 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline (CAS: 1001330-07-9)

3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline (CAS: 1001330-07-9) is a conjugated organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique electronic and structural properties. This compound, characterized by its phenanthroline core and thienodioxin substituents, exhibits promising applications in areas such as organic electronics, photodynamic therapy, and as a potential therapeutic agent. Recent studies have focused on its synthesis, characterization, and biological evaluation, shedding light on its multifaceted utility.

The synthesis of 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline involves a series of palladium-catalyzed cross-coupling reactions, which have been optimized to improve yield and purity. Advanced spectroscopic techniques, including NMR, UV-Vis, and mass spectrometry, have been employed to confirm its structure and purity. The compound's extended π-conjugation system contributes to its strong absorption in the visible region, making it a candidate for use in optoelectronic devices and as a photosensitizer in photodynamic therapy.

In the context of medicinal chemistry, recent investigations have explored the compound's potential as an anticancer agent. Preliminary in vitro studies have demonstrated its ability to intercalate DNA and induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) upon photoactivation, highlighting its dual role as a chemotherapeutic and photodynamic agent. Further studies are underway to evaluate its selectivity and toxicity profiles in vivo.

Beyond its therapeutic potential, 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline has also been investigated for its application in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its high electron affinity and charge transport properties make it a suitable candidate for use as an electron-transporting material in these devices. Recent advancements in device fabrication have shown improved efficiency and stability when incorporating this compound, paving the way for its commercialization in the electronics industry.

In conclusion, 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline (CAS: 1001330-07-9) represents a versatile compound with significant potential in both biomedical and electronic applications. Ongoing research aims to further elucidate its mechanisms of action, optimize its synthesis, and explore its utility in diverse fields. The integration of this compound into therapeutic and technological platforms holds promise for future innovations in chemical biology and materials science.

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